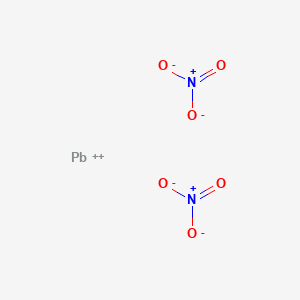

Lead nitrate

Pb(NO3)2

Pb(NO3)2

N2O6P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Pb(NO3)2

Pb(NO3)2

N2O6P

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid

37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C

59.7 g/100 cu cm of water at 25 °C

Solubility in water, g/100ml at 20 °C: 52

Synonyms

Canonical SMILES

Synthesis and Characterization of Materials:

Lead(II) nitrate acts as a precursor in the synthesis of various materials with diverse functionalities. It's used in the:

- Preparation of lead-based ceramics and glasses: These materials possess specific optical and electrical properties, making them useful in applications like optoelectronics and solid-state electrolytes [Source: American Elements, ].

- Growth of lead-containing thin films: These films exhibit intriguing properties like superconductivity and piezoelectricity, leading to potential applications in sensors and energy storage devices [Source: ScienceDirect, "Synthesis and characterization of lead nitrate thin films by chemical bath deposition technique", ].

Analytical Chemistry Applications:

Lead(II) nitrate finds use in various analytical techniques due to its specific reactions with certain analytes. It's employed in:

- Gravimetric analysis: The precipitation of lead sulfide from lead(II) nitrate solution allows for the quantitative determination of lead content in samples [Source: Chemistry LibreTexts, "Gravimetric Analysis", ].

- Spectroscopic analysis: Lead(II) nitrate serves as a starting material for the preparation of lead(II) iodide, which is used as a calibrant in X-ray fluorescence spectrometry [Source: American Elements, ].

Research on Lead-Based Systems:

Due to its well-defined structure and properties, lead(II) nitrate is used to study the fundamental behavior of lead-based systems in various contexts, including:

- Investigating the environmental behavior of lead: Research using lead(II) nitrate helps understand the mobility and transformation of lead in different environmental compartments [Source: Environmental Science & Technology, "Lead (II) Nitrate Sorption on Kaolinite, Montmorillonite, and Illite", ].

- Studying the biological effects of lead: Research using lead(II) nitrate helps elucidate the mechanisms of lead uptake and toxicity in biological systems [Source: ScienceDirect, "Lead(II) nitrate induces oxidative stress and DNA damage in human peripheral blood lymphocytes", ].

Lead(II) nitrate, also known as plumbum dulce historically, is an inorganic compound with the chemical formula Pb(NO3)2. It appears as colorless crystals or a white powder []. Unlike most other lead(II) salts, lead(II) nitrate is highly soluble in water [].

The production of lead(II) nitrate dates back to the Middle Ages. Traditionally, it was obtained by reacting metallic lead or lead oxide with nitric acid []. However, its large-scale production for scientific research is no longer common due to its toxicity (discussed later).

Molecular Structure Analysis

Lead(II) nitrate adopts a cubic or monoclinic crystal structure []. The central lead(II) cation (Pb²⁺) is surrounded by six nitrate anions (NO₃⁻) in an octahedral arrangement. The electrostatic attraction between the positively charged lead cation and the negatively charged nitrate anions holds the molecule together [].

Chemical Reactions Analysis

Synthesis:

Lead(II) nitrate can be synthesized through the following reaction:

Pb(s) + 2HNO3(aq) → Pb(NO3)2(aq) + H2(g) []

Metallic lead reacts with nitric acid to form lead(II) nitrate and hydrogen gas.

Decomposition:

Lead(II) nitrate decomposes upon heating, releasing nitrogen dioxide gas:

2Pb(NO3)2(s) → 2PbO(s) + 4NO2(g) + O2(g) []

Other Reactions:

Lead(II) nitrate can participate in various double displacement reactions with other soluble ionic compounds. For instance, it reacts with sodium sulfide to form lead(II) sulfide precipitate:

Pb(NO3)2(aq) + Na2S(aq) → PbS(s) + 2NaNO3(aq) []

Physical and Chemical Properties

- Formula: Pb(NO3)2 []

- Molar mass: 331.2 g/mol []

- Appearance: Colorless crystals or white powder []

- Melting point: 470 °C (decomposition) []

- Solubility: Highly soluble in water, slightly soluble in ethanol, insoluble in concentrated nitric acid []

- Stability: Decomposes upon heating []

Mechanism of Action (Not Applicable)

Lead(II) nitrate is a highly toxic compound. Ingestion can lead to acute lead poisoning, affecting the nervous system, kidneys, and reproductive system []. The International Agency for Research on Cancer (IARC) classifies all inorganic lead compounds, including lead(II) nitrate, as probably carcinogenic to humans (Category 2A) []. Due to these safety concerns, its use in scientific research has significantly declined.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling lead(II) nitrate.

- Work in a well-ventilated fume hood to avoid inhalation of lead dust.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations for hazardous materials.

Lead nitrate is toxic and poses significant health risks, particularly due to the lead content. It can cause various biological effects, including:

- Neurotoxicity: Lead exposure is linked to neurological impairments and developmental issues in children.

- Carcinogenicity: Long-term exposure to lead compounds has been associated with an increased risk of cancer.

- Environmental Impact: Lead nitrate can contaminate water sources, affecting aquatic life and ecosystems due to its toxicity

Lead nitrate can be synthesized through several methods:

- Reaction with Nitric Acid: The most common method involves reacting lead(II) oxide with concentrated nitric acid:

- Evaporation Method: It can also be produced by evaporating a solution obtained from the reaction of metallic lead with dilute nitric acid:

- From Lead-Bismuth Wastes: Solutions and crystals of lead(II) nitrate are formed during the processing of lead-bismuth wastes from refineries

Research on lead nitrate interactions primarily focuses on its reactivity with other compounds:

- Complex Formation: Lead(II) ions form stable complexes with nitrogen and oxygen-donating ligands. For instance, it can create coordination complexes with pentaethylene glycol or bithiazole ligands, which exhibit unique structural properties due to the presence of lone pairs on lead ions

Lead nitrate shares similarities with other inorganic nitrates but exhibits unique properties due to its lead content. Here are some comparable compounds:

Compound Formula Key Features Barium Nitrate Ba(NO₃)₂ Less toxic; used in pyrotechnics Calcium Nitrate Ca(NO₃)₂ Soluble; used as a fertilizer Silver Nitrate AgNO₃ Antimicrobial properties; used in photography Potassium Nitrate KNO₃ Fertilizer; food preservative Sodium Nitrate NaNO₃ Used in fertilizers; less toxic than lead nitrate Lead nitrate's uniqueness lies in its toxicity and ability to form various coordination complexes that are not typically observed in other nitrates

Physical Description

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material.

DryPowder; Liquid; PelletsLargeCrystals

White or colourless crystals.Color/Form

White or colorless translucent crystals

Colorless, cubic crystalsDensity

4.53 at 68 °F (USCG, 1999)

4.53 g/cu cm

Relative density (water = 1): 4.6Melting Point

470 °CUNII

6E5P1699FIGHS Hazard Statements

Aggregated GHS information provided by 177 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 36 of 177 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 141 of 177 companies with hazard statement code(s):;

H272 (31.91%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (17.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (48.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (17.73%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (17.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (82.27%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (98.58%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Therapeutic Uses

Medication (Vet): has been used as a caustic in equine canker /Former/[The Merck Index, Fourteenth Edition (2006)MeSH Pharmacological Classification

Hazardous SubstancesPictograms

Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Impurities typically present in the reagent grade incl copper, iron and chloride ...Other CAS

10099-74-8Wikipedia

Lead(II) nitrateBiological Half Life

Much of an oral dose of (203)Pb lead nitrate was poorly absorbed and thus ... excreted fairly rapidly from the lactating cow. In 6 days, 95% ... excreted in ... feces, 0.2% in ... urine, and 0.02% in the milk. The biological half lives were 18 hr for the unabsorbed and 72 hr for ... absorbed (203)Pb.Use Classification

Health Hazards -> Carcinogens, TeratogensMethods of Manufacturing

By the action of nitric acid on lead.

Dissolve lead metal, lead monoxide, or lead carbonate in nitric acid, cool. Excess acid prevents formation of basic nitrates.General Manufacturing Information

All other basic inorganic chemical manufacturing

Explosives manufacturing

Fabricated metal product manufacturing

Mining (except oil and gas) and support activities

Wholesale and retail trade

Nitric acid, lead(2+) salt (2:1): ACTIVEStorage Conditions

Stow away from foodstuffs.

Storage temp: ambient. Venting: open.Interactions

... Melatonin (MLT) (10 or 50 mg/kg) was orally administered to ICR mice daily for 28 days, and Pb was also administered at 35 mg/kg in the same way 2 hr after the administration of MLT, and the normal mice were given vehicle. Within the Pb plus MLT-treated group, the body weight gains and the relative thymus weights were significantly increased when compared with the treatment of Pb alone. The relative spleen and liver weights were increased by the treatment of Pb alone, and then restored to normal value by MLT treatment. Hemagglutination (HA) titer, plaque-forming cell response to sheep red blood cell (SRBC), and secondary IgG antibody response to BSA were significantly enhanced in the Pb plus MLT-treated mice, as opposed to when compared with the treatment of Pb alone. The mitogenic response of splenic T cell to concanavalin A and that of B cells to lipopolysaccharide was remarkably increased by MLT treatment when compared with treatment of Pb alone. Splenic CD4(+)cells were significantly increased by MLT treatment when compared with treatment of Pb alone. In case of CD8(+) cells, the slight enhancement was observed in MLT treatment. Splenic T and B cells were significantly increased by MLT treatment when compared with the treatment of Pb alone. The natural killer cell, phagocytic activity and the number of peripheral leukocytes were significantly enhanced in Pb plus MLT-treated mice when compared with the treatment of Pb alone.

The development toxicity of lead nitrate (25 mg/kg, SC), methylmercury chloride (12.5 mg/kg, PO), and sodium arsenite (6 mg/kg, SC) was assessed in CD1 mice following administration on gestation day 10 of these chemicals separately or in their binary and ternary combinations. Cesarean sections were performed on day 18 of gestation, and fetuses were examined for malformations and variations. Three fetuses from each dam were used for whole-body analyses of Pb, Hg, and As. Maternal toxic effects were more remarkable in the group concurrently exposed to Pb, Hg, and As than in those given binary combinations of the elements. In turn, maternal toxicity was more notable in these groups than in those given separately the test compounds. With regard to developmental toxicity, the most relevant effects (decreased fetal weight, cleft palate) corresponded to the Hg-treated groups. It is in agreement with the finding that in all experimental groups the levels of Pb and As in whole fetuses were under their respective detection limits. In general terms, the present data suggests that at the current doses, the interactive effects of Pb and As on Hg-induced developmental toxicity were not greater than additive. In contrast, exposure of pregnant mice to Pb and As at doses that were practically nontoxic to dams, concurrently with organic Hg at a toxic dose, caused supra-additive interactions in maternal toxicity.

Oral exposure to lead nitrate increased the incidence of N-nitrosodimethylamine-induced renal tumors in male rats

Lead nitrate pretreatment antagonized toxicity of carbon tetrachloride in rats.

For more Interactions (Complete) data for LEAD NITRATE (9 total), please visit the HSDB record page.Dates

Last modified: 08-15-20231. Hongmei, w., et al.: J Hazard. Mat., 244, 718 (2013); Greenwoos, N. N., et al.: 388 (1997); Pauley, J. L., et al.: J. Amer. Chem. Soci., 76 (16), 4220 (1954); Download MSDS File

2. CRC handbook of chemistry and physics : a ready-reference book of chemical and physical data. William M. Haynes, David R. Lide, Thomas J. Bruno (2016-2017, 97th ed.). Boca Raton, Florida. 2016. ISBN 978-1-4987-5428-6. OCLC 930681942.

3. Patnaik, Pradyot (2003). Handbook of inorganic chemicals. New York: McGraw-Hill. p. 475. ISBN 0-07-049439-8. OCLC 50252041.

4. "Lead compounds (as Pb)". Immediately Dangerous to Life or Health Concentrations (IDLH). National Institute for Occupational Safety and Health (NIOSH).

5. "Lead nitrate". pubchem.ncbi.nlm.nih.gov. Retrieved 19 December 2021.

6. Libavius, Andreas (1595). Alchemia Andreæ Libavii. Francofurti: Iohannes Saurius.

7. Chisholm, Hugh, ed. (1911). "Lead" . Encyclopædia Britannica. Vol. 16 (11th ed.). Cambridge University Press. pp. 314–320.

8. Macgregor, John (1847). Progress of America to year 1846. London: Whittaker & Co. ISBN 0-665-51791-2.

9. Partington, James Riddick (1950). A Text-book of Inorganic Chemistry. MacMillan. p. 838.

10. Barkley, J. B. (October 1978). "Lead nitrate as an oxidizer in blackpowder". Pyrotechnica. Post Falls, Idaho: Pyrotechnica Publications. 4: 16–18.

11. Greenwood, Norman N.; Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Oxford: Butterworth-Heinemann. pp. 388, 456. ISBN 0-7506-3365-4.

12. Othmer, D. F. (1967). Kirk-Othmer Encyclopedia of Chemical Technology. Vol. 12 (Iron to Manganese) (second completely revised ed.). New York: John Wiley & Sons. p. 272. ISBN 0-471-02040-0.

13. "Product catalog; other products". Tilly, Belgium: Sidech. Archived from the original on 2007-07-01. Retrieved 2008-01-05.

14. Hamilton, W. C. (1957). "A neutron crystallographic study of lead nitrate". Acta Crystallogr. 10 (2): 103–107. doi:10.1107/S0365110X57000304.

15. Nowotny, H.; G. Heger (1986). "Structure refinement of lead nitrate". Acta Crystallogr. C. 42 (2): 133–35. doi:10.1107/S0108270186097032.

16. "Cấu trúc của chì nitrat". Retrieved 15 July 2019. Ferris, L. M. (1959). "Lead nitrate—Nitric acid—Water system". Journal of Chemical & Engineering Data. 5 (3): 242. doi:10.1021/je60007a002.

17. Pauley, J. L.; M. K. Testerman (1954). "Basic Salts of Lead Nitrate Formed in Aqueous Media". Journal of the American Chemical Society. 76 (16): 4220–4222. doi:10.1021/ja01645a062.

18. Greenwood, Norman N.; Earnshaw, Alan (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. ISBN 978-0-08-037941-8. p. 395

19. Rogers, Robin D.; Andrew H. Bond; Debra M. Roden (1996). "Structural Chemistry of Poly (ethylene glycol). Complexes of Lead(II) Nitrate and Lead(II) Bromide". Inorg. Chem. 35 (24): 6964–6973. doi:10.1021/ic960587b. PMID 11666874.

20. Mahjoub, Ali Reza; Ali Morsali (2001). "A Dimeric Mixed-Anions Lead(II) Complex: Synthesis and Structural Characterization of [Pb2(BTZ)4(NO3)(H2O)](ClO4)3 {BTZ = 4,4'-Bithiazole}". Chemistry Letters. 30 (12): 1234. doi:10.1246/cl.2001.1234.

21. Shuang-Yi Wan; Jian Fan; Taka-aki Okamura; Hui-Fang Zhu; Xing-Mei Ouyang; Wei-Yin Sun & Norikazu Ueyama (2002). "2D 4.82 Network with threefold parallel interpenetration from nanometre-sized tripodal ligand and lead(II) nitrate". Chem. Commun. (21): 2520–2521. doi:10.1039/b207568g.

22. Habashi, Fathi (1998). "Recent advances in gold metallurgy". Revisa de la Facultad de Ingeniera, Universidad Central de Venezuela. 13 (2): 43–54.

23. "Auxiliary agents in gold cyanidation". Gold Prospecting and Gold Mining. Retrieved 2008-01-05.

24. Dains, F. B.; Brewster, R. Q.; Olander, C. P. "Phenyl isothiocyanate". Organic Syntheses.; Collective Volume, vol. 1, p. 447

25. Rapoport, H.; Jamison, T. (1998). "(S)-N-(9-Phenylfluoren-9-yl)alanine and (S)-Dimethyl-N-(9-phenylfluoren-9-yl)aspartate". Organic Syntheses.; Collective Volume, vol. 9, p. 344

26. "Lead nitrate, Chemical Safety Card 1000". International Labour Organization, International Occupational Safety and Health Information Centre. March 1999. Retrieved 2008-01-19.

27. "Inorganic and Organic Lead Compounds" (PDF). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. International Agency for Research on Cancer. Suppl. 7: 239. 1987. Archived from the original (PDF) on 2008-03-06. Retrieved 2008-01-19.

28. World Health Organization, International Agency for Research on Cancer (2006). "Inorganic and Organic Lead Compounds" (PDF). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. International Agency for Research on Cancer. 87. ISBN 92-832-1287-8. Archived from the original (PDF) on 2007-10-21. Retrieved 2008-01-01.

29. Mohammed-Brahim, B.; Buchet, J.P.; Lauwerys, R. (1985). "Erythrocyte pyrimidine 5'-nucleotidase activity in workers exposed to lead, mercury or cadmium". Int Arch Occup Environ Health. 55 (3): 247–52. doi:10.1007/BF00383757. PMID 2987134. S2CID 40092031.

Explore Compound Types

Get ideal chemicals from 750K+ compounds - Complex Formation: Lead(II) ions form stable complexes with nitrogen and oxygen-donating ligands. For instance, it can create coordination complexes with pentaethylene glycol or bithiazole ligands, which exhibit unique structural properties due to the presence of lone pairs on lead ions

- Reaction with Nitric Acid: The most common method involves reacting lead(II) oxide with concentrated nitric acid: